4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate
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Overview
Description
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate is an organic compound characterized by its fluorophenyl group and furan-2-carboxylate structure. It is a fascinating compound in chemical research due to its potential applications across various fields, such as chemistry, biology, and medicine. The compound's structure allows for diverse chemical reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate typically involves the following key steps:
Starting with a fluorophenyl derivative, such as 4-fluorobenzaldehyde, as the precursor.
The synthesis proceeds via a Claisen-Schmidt condensation reaction with furan-2-carboxaldehyde, forming the enone intermediate.
The resulting enone is then esterified using standard esterification techniques, forming the final product.
The reaction conditions often include the use of base catalysts such as sodium hydroxide or potassium hydroxide, and the process is carried out under controlled temperatures, usually between 40-60°C, to ensure the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound typically scales up the laboratory synthesis routes. Large-scale reactors and continuous flow systems are employed to manage the synthesis efficiently. Advanced purification techniques, such as recrystallization and chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can modify the double bonds within the structure.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the fluorophenyl ring and furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation might yield carboxylic acid derivatives.
Reduction could produce alcohols or alkanes.
Substitution could introduce various functional groups, enhancing the compound's chemical diversity.
Scientific Research Applications
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate is widely used in scientific research due to its versatile properties:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interaction with biological targets.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can bind to specific proteins or enzymes, modulating their activity.
Pathways: : It interacts with cellular pathways, potentially affecting processes like cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
When compared to other similar compounds, 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate stands out due to its unique structural features, such as the fluorophenyl group and furan ring, which contribute to its distinct reactivity and biological activity.
List of Similar Compounds
4-[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate
4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate
4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate
Properties
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO4/c21-16-8-6-15(7-9-16)18(22)12-5-14-3-10-17(11-4-14)25-20(23)19-2-1-13-24-19/h1-13H/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGXOGCFBSPRNI-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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